2-(2-Fluorosulfonyloxyphenyl)-1,3,4-oxadiazole
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Overview
Description
2-(2-Fluorosulfonyloxyphenyl)-1,3,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluorosulfonyloxy group attached to a phenyl ring, which is further connected to the oxadiazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorosulfonyloxyphenyl)-1,3,4-oxadiazole typically involves the reaction of 2-hydroxyphenyl-1,3,4-oxadiazole with fluorosulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the fluorosulfonyl chloride. The general reaction scheme is as follows:
2-Hydroxyphenyl-1,3,4-oxadiazole+Fluorosulfonyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorosulfonyloxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorosulfonyloxy group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Electrophilic aromatic substitution: The phenyl ring can undergo reactions such as nitration, sulfonation, and halogenation.
Oxidation and reduction: The oxadiazole ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide can be used.
Electrophilic aromatic substitution: Reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are commonly used.
Oxidation and reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be employed.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and alkoxides.
Electrophilic aromatic substitution: Products include nitro, sulfonyl, and halogenated derivatives.
Oxidation and reduction: Products include various oxidized or reduced forms of the oxadiazole ring.
Scientific Research Applications
2-(2-Fluorosulfonyloxyphenyl)-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a pharmacophore in the design of new therapeutic agents.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluorosulfonyloxyphenyl)-1,3,4-oxadiazole is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorosulfonyloxyphenyl)-1,3,4-oxadiazole
- 2-(2-Bromosulfonyloxyphenyl)-1,3,4-oxadiazole
- 2-(2-Methylsulfonyloxyphenyl)-1,3,4-oxadiazole
Uniqueness
2-(2-Fluorosulfonyloxyphenyl)-1,3,4-oxadiazole is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable reagent in various chemical transformations. Additionally, the oxadiazole ring contributes to the compound’s versatility in different applications, from materials science to medicinal chemistry.
Properties
IUPAC Name |
2-(2-fluorosulfonyloxyphenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O4S/c9-16(12,13)15-7-4-2-1-3-6(7)8-11-10-5-14-8/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFPENWRBCGOOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=CO2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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